11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10471336
InChI: InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(12-7-8-13(22)14(23)9-12)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3
SMILES: CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)F)F)C(=O)C1)C
Molecular Formula: C21H20F2N2O
Molecular Weight: 354.4 g/mol

11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC10471336

Molecular Formula: C21H20F2N2O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

11-(3,4-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C21H20F2N2O
Molecular Weight 354.4 g/mol
IUPAC Name 6-(3,4-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(12-7-8-13(22)14(23)9-12)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3
Standard InChI Key VDYCMHKOGBWEMF-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)F)F)C(=O)C1)C
Canonical SMILES CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)F)F)C(=O)C1)C

Introduction

Chemical Identity and Structural Features

The compound’s systematic name reflects its polycyclic framework and substituent arrangement. The core structure consists of a 1H-dibenzo[b,e][1, diazepin-1-one system, which features a seven-membered ring containing two nitrogen atoms at the 1- and 4-positions. Key structural elements include:

  • 3,3-Dimethyl groups: These substituents occupy the 3-position of the diazepine ring, introducing steric bulk and influencing conformational dynamics .

  • 11-(3,4-Difluorophenyl) moiety: A fluorine-substituted aryl group at the 11-position enhances electronic properties and potential bioactivity.

Synthetic Methodologies

Core Diazepine Synthesis

The dibenzo[b,e] diazepin-1-one scaffold is typically constructed via cyclocondensation reactions. A common approach involves:

  • Formation of the benzodiazepine ring: Reacting o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .

  • Introduction of substituents: Late-stage functionalization via cross-coupling or electrophilic substitution.

Fluorination Strategies

The 3,4-difluorophenyl group likely originates from fluorinated building blocks. Modern fluorination methods using hypervalent iodine reagents, such as p-TolIF₂, enable efficient aryl fluoride synthesis . For example:

Ar-I+SelectfluorCsFAr-F2+by-products\text{Ar-I} + \text{Selectfluor} \xrightarrow{\text{CsF}} \text{Ar-F}_2 + \text{by-products}

This methodology achieves >90% yields for electron-rich iodoarenes , suggesting compatibility with diazepine intermediates.

Physicochemical Properties

Calculated Properties

PropertyValue
Molecular FormulaC₂₆H₂₄F₂N₂O
Molecular Weight430.48 g/mol
LogP (Lipophilicity)~3.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, 2F, N)

Stability and Reactivity

  • Thermal stability: The fused aromatic system and methyl groups enhance thermal resilience compared to non-fused diazepines .

  • Hydrolytic sensitivity: The lactam bond may undergo slow hydrolysis under strongly acidic or basic conditions.

Challenges and Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms.

  • Biological Profiling: Systematic evaluation of receptor selectivity and toxicity profiles.

  • Formulation Studies: Addressing solubility limitations through prodrug strategies or nanocarrier systems.

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